Tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-{3-chlorobicyclo[111]pentan-1-yl}azetidine-1-carboxylate is a synthetic organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{3-chlorobicyclo[111]pentan-1-yl}azetidine-1-carboxylate typically involves multiple steps One common approach starts with the preparation of the bicyclo[11The reaction conditions often require the use of strong bases, protecting groups, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, scalability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the bicyclo[1.1.1]pentane core can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), nucleophiles (e.g., amines), and oxidizing or reducing agents (e.g., potassium permanganate, lithium aluminum hydride). The reactions are typically carried out in solvents such as dichloromethane, tetrahydrofuran, or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted bicyclo[1.1.1]pentane derivatives, while hydrolysis can produce the corresponding carboxylic acid .
Scientific Research Applications
Tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as high stability or unique electronic characteristics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound shares the bicyclo[1.1.1]pentane core but has an amino group instead of the azetidine ring.
Tert-butyl (3-(cyanomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate: Another similar compound with a cyanomethyl group in place of the azetidine ring.
Uniqueness
Tert-butyl 3-{3-chlorobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate is unique due to the presence of the azetidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C13H20ClNO2 |
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Molecular Weight |
257.75 g/mol |
IUPAC Name |
tert-butyl 3-(3-chloro-1-bicyclo[1.1.1]pentanyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H20ClNO2/c1-11(2,3)17-10(16)15-4-9(5-15)12-6-13(14,7-12)8-12/h9H,4-8H2,1-3H3 |
InChI Key |
ZFRCCSOJYXKIFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C23CC(C2)(C3)Cl |
Origin of Product |
United States |
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